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Compound of Interest

Compound Name: 4-Vinyl-1,7-naphthyridine

Cat. No.: B15249912

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving synthetic
methodologies of vinylnaphthyridine compounds. It further delves into their mechanisms of
action, particularly in the context of cancer therapeutics, providing detailed experimental
protocols and quantitative data to support further research and development in this promising
area of medicinal chemistry.

Discovery and Historical Context

The story of vinylnaphthyridine compounds is built upon the foundational chemistry of its parent
heterocycle, naphthyridine. The naphthyridine scaffold, a bicyclic system containing two
nitrogen atoms, has been a subject of interest for over a century due to its prevalence in
alkaloids and its diverse biological activities. Early methods for the synthesis of the core
naphthyridine ring system, such as the Skraup synthesis (1880) and the Friedlander annulation
(1882), provided the initial chemical grammar to construct these structures.[1][2][3] These
classic reactions, originally used for quinoline synthesis, were adapted for naphthyridines by
employing aminopyridines as starting materials.[4][5]

The introduction of a vinyl substituent onto the naphthyridine core is a more recent
development, driven by the quest for novel pharmacophores in drug discovery. While the
precise first synthesis of a simple vinylnaphthyridine is not easily traced in early literature, the
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analogous vinylpyridines and vinylquinolines were known from the mid-20th century.[6] The
deliberate synthesis of vinylnaphthyridines appears to have gained momentum in the 21st
century, with researchers utilizing modern synthetic techniques to create these compounds for
evaluation as potential therapeutic agents. A notable example from 2010 describes the
synthesis of various vinyl-1,8-naphthyridine derivatives for studying their spectroscopic
properties and coordination chemistry.[7]

Synthetic Methodologies

The synthesis of vinylnaphthyridine compounds can be broadly divided into two key stages: the
construction of the naphthyridine core and the subsequent introduction of the vinyl group.

Construction of the Naphthyridine Core

Classical methods like the Friedlander annulation remain relevant for the synthesis of the
naphthyridine scaffold. This reaction typically involves the condensation of a 2-
aminonicotinaldehyde with a carbonyl compound containing an a-methylene group.[4][8]

Introduction of the Vinyl Group

Several modern synthetic methods are employed to introduce the vinyl moiety onto the
naphthyridine ring. These include:

e Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used method for the
stereoselective synthesis of alkenes. It involves the reaction of a phosphonate carbanion
with an aldehyde or ketone. In the context of vinylnaphthyridines, a naphthyridine
carboxaldehyde can be reacted with a phosphonate ylide to yield the corresponding
vinylnaphthyridine.

o Wittig Reaction: Similar to the HWE reaction, the Wittig reaction utilizes a phosphonium ylide
to convert an aldehyde or ketone to an alkene.

o Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki, Heck, and
Stille couplings provide powerful tools for the formation of carbon-carbon bonds. For
instance, a halogenated naphthyridine can be coupled with a vinylboronic acid (Suzuki
coupling) or a vinylstannane (Stille coupling) to introduce the vinyl group.
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Experimental Protocols

The following is a representative experimental protocol for the synthesis of a cyanovinyl-
substituted naphthyridine derivative, adapted from the literature.

General Procedure for the Synthesis of 2-amino-pyridinyl-4-phenoxy-vinyl-naphthyridine
derivatives:

To a solution of the corresponding 2-amino-pyridinyl-4-oxy-aryl-naphthyridine (1.0 eq) in
anhydrous THF (0.03 M) at 0 °C, tert-BuOK (1.5 eq) is added, and the mixture is stirred for 10-
15 minutes. Subsequently, diethyl cyanomethylphosphonate ((EtO)2P(O)CH2CN) (1.5 eq) is
added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC
until the starting material is consumed. Upon completion, the reaction is quenched with water
and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed
with brine, dried over anhydrous Na=SOa, filtered, and concentrated under reduced pressure.
The crude product is then purified by column chromatography on silica gel to afford the desired
vinylnaphthyridine derivative.

Quantitative Data

The following table summarizes representative quantitative data for synthesized
vinylnaphthyridine derivatives as reported in the literature.

Compound Molecular . Melting Analytical
Yield (%) . Reference
ID Formula Point (°C) Data
1H NMR, 13C
2-Vinyl-1,8- _ NMR, MS
o C1oHsN: High 98-102 _ _ [8][9]
naphthyridine available in
literature
2-Methyl-1,8- GC Assay:
o CoHsNz2 - 91-100 [10]
naphthyridine =>96.0%
1,8-
CsHsN2

Naphthyridine
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Note: Comprehensive NMR and MS data are often provided in the supplementary information
of scientific publications. Researchers are encouraged to consult these resources for detailed
characterization data.

Mechanism of Action and Signaling Pathways

Vinylnaphthyridine compounds have emerged as promising candidates in oncology, primarily
due to their activity as kinase inhibitors. Many of these compounds function by targeting key
signaling pathways that are frequently dysregulated in cancer.

Inhibition of the PIBK/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth,
proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[1] Some
naphthyridine derivatives have been shown to inhibit this pathway, leading to the suppression
of tumor growth.[1][11] The inhibition can occur at different nodes within the pathway, such as
at the level of PI3K, Akt, or mTOR itself.
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PIBK/Akt/ImTOR Signaling Pathway Inhibition.

Induction of Apoptosis via the Bcl-2/Caspase Pathway
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Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous
cells. Many cancer cells evade apoptosis by upregulating anti-apoptotic proteins like Bcl-2.[12]
Certain bioactive compounds can induce apoptosis by inhibiting these anti-apoptotic proteins,
thereby activating the caspase cascade, which executes the cell death program.[10][13] The
intrinsic pathway of apoptosis is often initiated by the release of cytochrome c from the
mitochondria, a process regulated by the Bcl-2 family of proteins.
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Intrinsic Apoptosis Pathway Induction.
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Drug Development Workflow

The development of vinylnaphthyridine compounds as therapeutic agents follows a structured
workflow common in drug discovery. This process begins with target identification and
validation, followed by the synthesis and screening of a library of compounds. Promising "hits"
are then optimized to improve their potency, selectivity, and pharmacokinetic properties,
leading to the identification of a lead candidate for further preclinical and clinical development.
[14]
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Kinase Inhibitor Drug Discovery Workflow.

Conclusion

Vinylnaphthyridine compounds represent a promising class of heterocyclic molecules with
significant potential in medicinal chemistry, particularly in the development of novel anticancer
agents. Their synthesis, rooted in classic heterocyclic chemistry and advanced by modern
synthetic methods, allows for the creation of diverse chemical libraries for biological screening.
The ability of these compounds to modulate key signaling pathways, such as the
PI3K/Akt/mTOR and apoptosis pathways, underscores their therapeutic potential. This guide
provides a foundational understanding for researchers to further explore and exploit the unique
chemical and biological properties of vinylnaphthyridine compounds in the ongoing quest for
new and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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